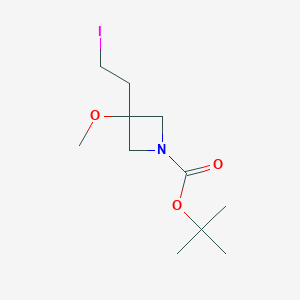![molecular formula C7H5BrClN3O B12852076 6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B12852076.png)
6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-chloropyrazine and 2-methoxyimidazole.
Condensation Reaction: The initial step involves a condensation reaction between 2-bromo-3-chloropyrazine and 2-methoxyimidazole under basic conditions. This reaction forms the imidazo[1,2-a]pyrazine core.
Halogenation: The final step involves the selective bromination of the imidazo[1,2-a]pyrazine core to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with conditions involving inert atmospheres and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: Similar in structure but lacks the chlorine atom.
3-Chloro-8-methoxyimidazo[1,2-a]pyrazine: Similar but lacks the bromine atom.
8-Methoxyimidazo[1,2-a]pyrazine: Lacks both bromine and chlorine atoms.
Uniqueness
6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5BrClN3O |
|---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
6-bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3O/c1-13-7-6-10-2-5(9)12(6)3-4(8)11-7/h2-3H,1H3 |
InChI Key |
QAXRJRNPCKXPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN2C1=NC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)

![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)


![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)


![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)



